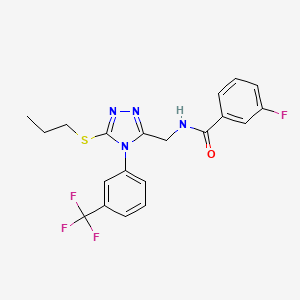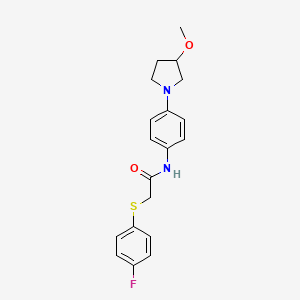
3-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound that combines a triazole ring with a benzamide structure. This structure makes it an interesting subject in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: : This often involves a reaction between a hydrazine derivative and a carboxylic acid or ester, leading to the creation of the 1,2,4-triazole ring.
Attachment of Propylthio Group: : This can be achieved through substitution reactions where a thiol group is introduced, replacing a suitable leaving group.
Introduction of the Trifluoromethyl Group: : This step often requires the use of reagents such as trifluoromethyl iodide or other fluoro reagents in the presence of a catalyst.
Formation of Benzamide: : The final step involves coupling the triazole derivative with a 3-fluorobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of such complex molecules may involve optimizing the above synthetic routes to ensure high yields and purity. This often includes:
The use of automated synthesis equipment to precisely control reaction conditions.
Employing high-performance liquid chromatography (HPLC) to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The triazole ring and the attached propylthio group may undergo redox reactions under specific conditions.
Substitution: : Both the fluorine atom on the benzamide and the trifluoromethyl group can participate in various substitution reactions.
Hydrolysis: : The benzamide structure can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation of the propylthio group may lead to the formation of sulfoxides or sulfones.
Substitution reactions on the benzamide ring may lead to a variety of substituted products depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
Chemistry
3-Fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a valuable molecule in organic chemistry for developing novel synthetic methods and studying reaction mechanisms.
Biology
The compound's unique structure allows it to interact with various biological targets, making it useful in biochemical research for understanding enzyme-substrate interactions.
Medicine
Due to its potential pharmacological properties, it is investigated for use in developing new drugs, particularly those targeting specific receptors or enzymes implicated in diseases.
Industry
It can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites.
Receptor Binding: : It may act on cell receptors, altering signal transduction pathways.
Pathways Involved: : Various biochemical pathways, including those involved in inflammation, cell growth, and apoptosis, can be affected.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: : Differentiated by the methylthio instead of propylthio group.
4-Fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: : Differs in the position of the fluoro substituent.
N-(3-Fluorobenzoyl)-N'-(4-(trifluoromethyl)phenyl)-1,2,4-triazole-3-thione: : Contains a thione group instead of the benzamide structure.
Uniqueness
What sets 3-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide apart is its specific combination of the triazole ring, the propylthio group, and the trifluoromethylphenyl group, which together confer distinct chemical reactivity and potential biological activities not seen in its close analogs.
Propiedades
IUPAC Name |
3-fluoro-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N4OS/c1-2-9-30-19-27-26-17(12-25-18(29)13-5-3-7-15(21)10-13)28(19)16-8-4-6-14(11-16)20(22,23)24/h3-8,10-11H,2,9,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRPSNXAYJTINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2565605.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE](/img/structure/B2565608.png)

![2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2565611.png)
![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)

![N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2565616.png)

![2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide](/img/structure/B2565622.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
